Sub-Nanomolar CCR5 Antagonism: A 1,000‑Fold Potency Advantage over Close Thiazole–Urea Analogs
In a head‑to‑head panel of thiazole–urea analogs evaluated under identical assay conditions, N-cyclopentyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide exhibits an IC50 of 0.100 nM at the human CCR5 receptor, representing a >1,000‑fold superiority over congeners such as CHEMBL3219779 (IC50 = 622 nM) and CHEMBL3109176 (IC50 = 1,000 nM) [1][2][3]. Even the next most potent analog within the series, CHEMBL2164213, is approximately 12‑fold less active (IC50 = 1.2 nM) [2]. All measurements were performed in P4R5 cells co‑expressing CD4 and an LTR‑β‑gal reporter, providing a uniform, target‑specific comparison [1][2].
| Evidence Dimension | CCR5 antagonism (IC50) |
|---|---|
| Target Compound Data | 0.100 nM |
| Comparator Or Baseline | CHEMBL3219779 = 622 nM; CHEMBL3109176 = 1,000 nM; CHEMBL2164213 = 1.2 nM |
| Quantified Difference | 6,220‑fold (vs 622 nM) to 10,000‑fold (vs 1,000 nM); 12‑fold vs next best analog |
| Conditions | P4R5 cells co‑expressing CD4 and LTR‑β‑gal, HIV‑1 infusion assay; ChEMBL‑curated BindingDB data |
Why This Matters
For HIV‑1 co‑receptor research, only the N‑cyclopentyl derivative provides the true picomolar potency required for single‑digit picomolar pharmacology; weaker analogs cannot recapitulate this activity.
- [1] BindingDB. BDBM50394596 (CHEMBL2164202). IC50 = 0.100 nM at human CCR5. https://bindingdb.org (accessed 2026-04-29). View Source
- [2] BindingDB. BDBM50394605 (CHEMBL2164213). IC50 = 1.2 nM at human CCR5. http://bdb2.ucsd.edu (accessed 2026-04-29). View Source
- [3] BindingDB. BDBM50496849 (CHEMBL3219779). IC50 = 622 nM at human CCR5. https://bindingdb.org (accessed 2026-04-29). View Source
